5-[Methyl(oxolan-3-yl)amino]thiophene-2-carbaldehyde
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Overview
Description
5-[Methyl(oxolan-3-yl)amino]thiophene-2-carbaldehyde is a heterocyclic compound that contains a thiophene ring substituted with a methyl(oxolan-3-yl)amino group and an aldehyde group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[Methyl(oxolan-3-yl)amino]thiophene-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the condensation reaction of thiophene-2-carbaldehyde with methyl(oxolan-3-yl)amine under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by an acid or base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
5-[Methyl(oxolan-3-yl)amino]thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), catalysts (iron, aluminum chloride).
Major Products
Oxidation: 5-[Methyl(oxolan-3-yl)amino]thiophene-2-carboxylic acid.
Reduction: 5-[Methyl(oxolan-3-yl)amino]thiophene-2-methanol.
Substitution: Halogenated or nitrated derivatives of the thiophene ring.
Scientific Research Applications
5-[Methyl(oxolan-3-yl)amino]thiophene-2-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-[Methyl(oxolan-3-yl)amino]thiophene-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but the compound’s structure allows it to participate in various biochemical interactions .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carbaldehyde: Lacks the methyl(oxolan-3-yl)amino group, making it less versatile in certain applications.
5-Aminothiophene-2-carbaldehyde: Contains an amino group instead of the methyl(oxolan-3-yl)amino group, leading to different reactivity and applications.
5-[Methyl(oxolan-3-yl)amino]thiophene-2-carboxylic acid: An oxidized form of the compound with different chemical properties.
Uniqueness
Its structure allows for diverse modifications and interactions, making it a valuable compound in various fields .
Properties
Molecular Formula |
C10H13NO2S |
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Molecular Weight |
211.28 g/mol |
IUPAC Name |
5-[methyl(oxolan-3-yl)amino]thiophene-2-carbaldehyde |
InChI |
InChI=1S/C10H13NO2S/c1-11(8-4-5-13-7-8)10-3-2-9(6-12)14-10/h2-3,6,8H,4-5,7H2,1H3 |
InChI Key |
APBHVZXDSXTYPJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCOC1)C2=CC=C(S2)C=O |
Origin of Product |
United States |
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